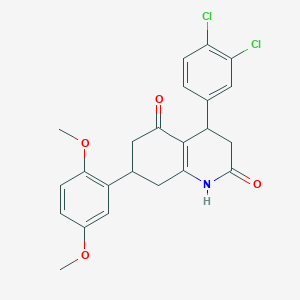![molecular formula C17H15N3O3S B5572895 2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5572895.png)
2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.08341252 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis Applications
- 2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole and its derivatives have been utilized in peptide synthesis. For instance, p-methoxybenzyl esters of protected amino acids and peptides were prepared using imidazole-promoted condensation, which illustrates the use of p-methoxybenzyl as a carboxyl-protecting group in peptide synthesis (F. Stewart, 1968).
Crystal Structure and Spectroscopic Analysis
- The crystal structure and spectroscopic analysis of certain imidazole derivatives, including those with methoxybenzyl groups, have been conducted to understand their compositions and molecular structures. These analyses reveal crucial information about the intermolecular interactions and the formation of supramolecular networks (A. Banu et al., 2013).
Drug Discovery and Design
- Imidazole derivatives have been used in the design and synthesis of nonpeptidic farnesyltransferase inhibitors. These inhibitors are significant in therapeutic applications, particularly in targeting protein farnesyltransferase for cancer treatment (J. Ohkanda et al., 2002).
Corrosion Inhibition
- Imidazole derivatives have shown effectiveness as corrosion inhibitors. For instance, studies on novel imidazole derivatives indicate their potential in protecting materials like J55 steel in corrosive environments, offering insights into their practical applications in material science (Ambrish Singh et al., 2017).
Antihypertensive Properties
- Research on imidazole derivatives, particularly in the context of angiotensin II receptor antagonists, has contributed to the development of orally active antihypertensive medications. These studies are crucial for advancing cardiovascular drug therapies (D. Carini et al., 1991).
Antioxidant Properties
- Some imidazole derivatives, including those with methoxy groups, have been analyzed for their antioxidant properties. This research is relevant in the context of developing compounds with potential therapeutic benefits in oxidative stress-related conditions (M. Gür et al., 2017).
Cellular and Molecular Biology Research
- Studies on imidazole derivatives have explored their effects on cellular processes, such as inhibiting chondrogenesis in mouse limb bud cell cultures. This research provides insights into the biological activities of these compounds at the cellular level (T. Tsuchiya et al., 1987).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-16-5-3-2-4-13(16)11-24-17-18-10-15(19-17)12-6-8-14(9-7-12)20(21)22/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCGRTJRCPRTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B5572816.png)
![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![2-(2-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572879.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572891.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B5572892.png)
![2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5572902.png)
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5572910.png)
